molecular formula C20H15FN2OS B2932771 3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206990-11-5

3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B2932771
CAS-Nummer: 1206990-11-5
Molekulargewicht: 350.41
InChI-Schlüssel: BTBGQYNOOJSWMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic small molecule based on a thieno[3,2-d]pyrimidine core structure. This class of compounds is of significant interest in medicinal chemistry and oncology research, particularly in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) . The thienopyrimidine scaffold is a recognized pharmacophore in the design of tyrosine kinase inhibitors. Research on closely related analogues has demonstrated that these compounds can act as potent anti-proliferative agents by selectively targeting and inhibiting EGFR pathways, including mutant forms such as EGFR T790M that are associated with resistance in non-small cell lung cancer (NSCLC) . The specific substitution pattern of the 2-fluorobenzyl and 2-methylphenyl groups on the core is designed to optimize binding affinity and selectivity within the ATP-binding pocket of the kinase. This product is intended for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-6-2-4-8-15(13)16-11-25-19-18(16)22-12-23(20(19)24)10-14-7-3-5-9-17(14)21/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBGQYNOOJSWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H15FN2OS
  • Molecular Weight : 350.42 g/mol
  • CAS Number : 1206990-11-5

The compound features a thieno[3,2-d]pyrimidine core substituted with a 2-fluorobenzyl group at the 3-position and a 2-methylphenyl group at the 7-position. This configuration is crucial for its biological interactions.

Synthesis

The synthesis of 3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors.
  • Introduction of the 2-Fluorobenzyl Group : Nucleophilic substitution reactions.
  • Introduction of the 2-Methylphenyl Group : Palladium-catalyzed cross-coupling reactions.

Antitumor Activity

Research indicates that compounds within the thienopyrimidine class exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The mechanism often involves the inhibition of kinases or other signaling pathways critical for cancer cell survival.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.

Activity TypeTarget OrganismsMechanism of Action
AntitumorCancer cell linesInhibition of kinase activity
AntimicrobialBacteria & fungiDisruption of cell wall synthesis or function

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been highlighted in several studies. It binds to active sites of specific enzymes, blocking their activity and thus interfering with metabolic pathways that contribute to disease progression.

Case Studies

  • Antitumor Efficacy :
    A study published in Journal of Medicinal Chemistry demonstrated that thienopyrimidine derivatives, including this compound, inhibited tumor growth in murine models by targeting CSF1R (Colony Stimulating Factor 1 Receptor), leading to immunomodulatory effects and reduced tumor burden .
  • Antimicrobial Testing :
    Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, supporting its potential as an antimicrobial agent .

The biological activity of 3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be attributed to:

  • Enzyme Binding : The compound binds to specific enzymes leading to their inhibition.
  • Cellular Uptake : Its structure facilitates cellular penetration, allowing it to reach intracellular targets effectively.
  • Pathway Interference : By disrupting key signaling pathways, it can induce apoptosis in cancer cells or inhibit microbial growth.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The biological activity of thienopyrimidinones is highly dependent on substituent patterns. Key analogues and their properties are summarized in Table 1.

Table 1: Structural and Physical Properties of Selected Thienopyrimidinone Derivatives

Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight Key References
Target Compound 3: 2-fluorobenzyl; 7: 2-methylphenyl - 376.40*
7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 7: 2-methylphenyl - 242.30
7-(3-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 7: 3-fluorophenyl - 246.26
2-[4-(2-Chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 2: piperazinyl; 7: 2-methylphenyl - 436.96
7,9-Bis(4-methoxyphenyl)pyrido-thieno-pyrimidin-4(3H)-one (6b) 7,9: 4-methoxyphenyl 183–185 -

*Calculated using ChemDraw.

  • Fluorinated vs. Non-Fluorinated Analogues: The target compound’s 2-fluorobenzyl group introduces electronegativity and steric effects, which may enhance binding to hydrophobic enzyme pockets compared to non-fluorinated derivatives like 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one .
  • Methylphenyl vs.

Anticancer Activity :

  • Shyyka et al. (2018) demonstrated that thieno[3,2-d]pyrimidinones with aromatic substituents exhibit potent anticancer activity. The target compound’s 2-methylphenyl group aligns with this trend, while the fluorobenzyl moiety may further enhance cytotoxicity by promoting DNA intercalation or kinase inhibition .
  • In contrast, PDE7 inhibitors like 28e (IC₅₀ = single-digit nM) prioritize substituents at position 7 (e.g., cyclopentylamino), suggesting that the target compound’s methylphenyl group may shift its selectivity toward alternative targets .

Antimicrobial Activity :

  • Derivatives with pyridinyl and chlorophenyl groups (e.g., compound 10a in ) show moderate antifungal activity. The target compound’s fluorobenzyl group, known for enhancing antimicrobial potency in fluoroquinolones, may confer similar advantages .

Q & A

Q. What synthetic methodologies are effective for preparing 3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?

Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. For example:

  • Step 1: Condensation of thiophene derivatives with pyrimidinone precursors under reflux in polar aprotic solvents (e.g., DMF) with catalytic KI, yielding intermediates with ~88% efficiency .
  • Step 2: Introduction of fluorobenzyl and methylphenyl groups via alkylation or Suzuki coupling, optimized by controlling temperature (80–100°C) and base (e.g., K₂CO₃) .
  • Purification: Crystallization from ethanol or ethyl acetate is critical for achieving >95% purity. Yields range from 70–88% depending on substituent reactivity .

Q. How is structural characterization performed for this compound?

Answer: Key techniques include:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign aromatic protons (δ 6.87–8.07 ppm for fluorobenzyl) and methyl groups (δ 2.66–2.74 ppm) .
    • IR: Identify carbonyl (C=O) stretches at 1678–1721 cm⁻¹ and aromatic C-H vibrations .
  • X-ray crystallography: Resolves spatial arrangements (e.g., dihedral angles between thieno and pyrimidinone rings) with R-factors <0.07 .
  • Elemental analysis: Validates purity (e.g., C, H, N within 0.2% of theoretical values) .

Q. What analytical methods confirm the compound’s stability under varying conditions?

Answer:

  • Thermogravimetric analysis (TGA): Assesses decomposition temperatures (e.g., stable up to 180°C) .
  • HPLC-MS: Monitors degradation products in accelerated stability studies (40°C/75% RH for 4 weeks) .
  • pH stability tests: Evaluate solubility and degradation in buffers (pH 1–13) over 24 hours .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Answer:

  • Substituent position: 7-Substituted derivatives (e.g., 7-methylphenyl) enhance PDE7 inhibition (IC₅₀ = 1–10 nM), while 6-substituted analogs lose activity due to steric hindrance .
  • Fluorine substitution: The 2-fluorobenzyl group improves metabolic stability by reducing CYP450-mediated oxidation .
  • Heterocyclic appendages: Adding pyrazole or triazole moieties increases anticancer activity (IC₅₀ = 2–5 μM in B16 melanoma cells) .

Q. How can computational methods guide derivative design?

Answer:

  • Molecular docking: Predict binding to targets (e.g., PDE7 or Plasmodium falciparum enzymes) using AutoDock Vina. For example, fluorobenzyl groups form hydrophobic interactions with Leu72 and Tyr123 in PDE7 .
  • MD simulations: Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) to prioritize candidates .
  • QSAR models: Correlate logP values (1.5–3.5) with cellular permeability and activity .

Q. What in vitro models evaluate antimalarial activity?

Answer:

  • Plasmodium falciparum cultures: Assess growth inhibition (IC₅₀) in synchronized erythrocyte cultures (RPMI 1640, 5% CO₂, 37°C) using [³H]-hypoxanthine incorporation assays .
  • Resistance profiling: Compare activity against chloroquine-sensitive (3D7) vs. resistant (Dd2) strains .
  • Cytotoxicity counter-screens: Use mammalian cell lines (e.g., HEK293) to ensure selectivity (SI >10) .

Q. How to resolve discrepancies in biological activity data across studies?

Answer:

  • Standardize assays: Use identical protocols (e.g., MTT vs. Mosmann’s colorimetric assay for cytotoxicity) to minimize variability .
  • Validate substituent effects: Compare analogs with controlled modifications (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to isolate electronic/steric contributions .
  • Meta-analysis: Pool data from multiple studies to identify trends (e.g., thieno[3,2-d]pyrimidinones show better anticancer activity than thieno[2,3-d] analogs ).

Q. What strategies optimize yield and purity during synthesis?

Answer:

  • Solvent selection: Use DMF for high-temperature reactions (reflux at 120°C) but switch to ethanol for crystallization to avoid solvent adducts .
  • Catalyst optimization: KI (0.1–0.5 eq.) improves nucleophilic substitution efficiency in thieno-pyrimidinone formation .
  • Chromatography: Employ flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates with polar functional groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.